molecular formula C10H7BrFN B14136071 2-(Bromomethyl)-5-fluoroquinoline CAS No. 346604-39-5

2-(Bromomethyl)-5-fluoroquinoline

Cat. No.: B14136071
CAS No.: 346604-39-5
M. Wt: 240.07 g/mol
InChI Key: NLGGQSGMWXCHGD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluoroquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluoroquinoline typically involves the bromination of 5-fluoroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced bromination techniques and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Oxidized quinoline derivatives with different oxidation states.
  • Reduced quinoline derivatives with simplified alkyl groups.

Scientific Research Applications

2-(Bromomethyl)-5-fluoroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoroquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also interfere with cellular pathways by binding to enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Comparison: 2-(Bromomethyl)-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. Compared to other bromomethyl compounds, it offers a broader range of applications in medicinal chemistry and material science.

Properties

CAS No.

346604-39-5

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoroquinoline

InChI

InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2

InChI Key

NLGGQSGMWXCHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C(=C1)F

Origin of Product

United States

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